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Compound of Interest

Compound Name: [Orn5]-URP

Cat. No.: B15570194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of [Orn5]-URP, a potent and selective antagonist

for the urotensin-II receptor (UT), with other key modulators. The information presented herein

is supported by experimental data to aid in the evaluation and selection of compounds for

research and drug development purposes.

Introduction to the Urotensinergic System
The urotensinergic system, comprising the endogenous peptide ligands urotensin-II (U-II) and

urotensin-II-related peptide (URP), and their cognate G protein-coupled receptor (GPCR), the

urotensin receptor (UT), plays a significant role in a variety of physiological processes.[1] U-II is

recognized as one of the most potent vasoconstrictors identified to date.[2] The system is

implicated in cardiovascular function, renal function, and neurotransmission.[1] Dysregulation

of the urotensinergic system has been linked to several pathological conditions, including heart

failure, hypertension, and atherosclerosis, making the UT receptor a compelling target for

therapeutic intervention.

[Orn5]-URP has emerged as a valuable pharmacological tool due to its profile as a pure and

selective antagonist of the UT receptor.[3] Unlike some other antagonists that exhibit partial

agonism, [Orn5]-URP is devoid of agonist activity, making it a more reliable compound for

studying the physiological roles of the urotensinergic system.[3] This guide will compare the

performance of [Orn5]-URP against endogenous agonists and other synthetic antagonists.
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Comparative Analysis of Urotensin Receptor
Ligands
The following tables summarize the binding affinity and functional potency of [Orn5]-URP in

comparison to the endogenous ligands (U-II and URP) and other well-characterized UT

receptor antagonists.

Table 1: Binding Affinity of Selected Ligands for the Urotensin Receptor

Compound Receptor Species
Binding Affinity
(pKi)

Reference

[Orn5]-URP Rat
Binds to high-affinity

sites

Urotensin-II (human) Human 9.1 ± 0.06

Urotensin-II-Related

Peptide (URP)
Rat Not explicitly found

Urantide Human 8.3 ± 0.04

SB-706375 Human ~8.3 (Ki = 5 nM)

Note: A specific pKi value for [Orn5]-URP was not available in the reviewed literature; however,

it has been characterized as binding to high-affinity sites.

Table 2: Functional Potency of Selected Ligands at the Urotensin Receptor
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Compound Activity
Receptor
Species

Functional
Potency

Reference

[Orn5]-URP Antagonist Rat pEC50 = 7.24

Urotensin-II

(human)
Agonist Human

pEC50 = 8.11

(Ca2+

mobilization)

Urotensin-II-

Related Peptide

(URP)

Agonist
Not explicitly

found

Not explicitly

found

Urantide Antagonist Rat pKB = 8.3 ± 0.09

SB-706375 Antagonist Human

pKb = 7.29–8.00

(Ca2+

mobilization)

Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are

detailed methodologies for two key experiments used to characterize UT receptor ligands.

Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the urotensin

receptor.

Membrane Preparation: Membranes are prepared from cells or tissues endogenously

expressing or recombinantly overexpressing the UT receptor.

Incubation: A fixed concentration of a radiolabeled UT receptor ligand (e.g., [¹²⁵I]U-II) is

incubated with the membrane preparation in the presence of varying concentrations of the

unlabeled test compound (e.g., [Orn5]-URP).

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to

reach equilibrium.
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Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber

filter. The filters trap the membranes with the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-

Prusoff equation.

Calcium Mobilization Assay
This functional assay is used to determine whether a compound acts as an agonist or

antagonist at the UT receptor and to quantify its potency.

Cell Culture: Cells expressing the UT receptor are cultured in a multi-well plate.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM

or Fluo-4 AM).

Compound Addition: The test compound is added to the wells. For antagonists like [Orn5]-
URP, the cells are pre-incubated with the antagonist before the addition of a known UT

receptor agonist (e.g., U-II).

Fluorescence Measurement: Changes in intracellular calcium concentration are measured in

real-time using a fluorescence plate reader. An increase in fluorescence indicates an

increase in intracellular calcium.

Data Analysis: For agonists, the concentration-response curve is used to determine the

EC50 value (the concentration that produces 50% of the maximal response). For

antagonists, the ability of the compound to shift the concentration-response curve of an

agonist to the right is used to calculate the pA2 or pKb value, which represents the

antagonist's potency. For [Orn5]-URP, its ability to inhibit the U-II-induced calcium increase

is quantified to determine its pEC50.

Visualizing Key Pathways and Concepts
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To further elucidate the context of [Orn5]-URP's function, the following diagrams illustrate the

urotensin receptor signaling pathway, a typical experimental workflow, and the classification of

the compared ligands.
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Caption: Urotensin Receptor Signaling Pathway.
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Caption: Experimental Workflow for UT Receptor Antagonism.
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Caption: Ligand Classification at the UT Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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